REACTION_CXSMILES
|
[C:1]([CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=O)#[N:2].N.[H][H]>>[NH:2]1[CH:10]2[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:4][CH2:3][CH2:1]1
|
Name
|
γ-aluminum oxide
|
Quantity
|
92 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
55.4 g
|
Type
|
reactant
|
Smiles
|
C(#N)CCC1C(CCCC1)=O
|
Name
|
liquid
|
Quantity
|
875 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
525 g
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket)
|
Type
|
WAIT
|
Details
|
there were passed upwardly, per hour
|
Type
|
CUSTOM
|
Details
|
a temperature of 70° C
|
Type
|
CUSTOM
|
Details
|
the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar
|
Type
|
CUSTOM
|
Details
|
a temperature of 120° C
|
Type
|
CUSTOM
|
Details
|
After an on-stream of 3.5 hours the separation and distillation measures as per Example 2
|
Duration
|
3.5 h
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCCC2CCCCC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=O)#[N:2].N.[H][H]>>[NH:2]1[CH:10]2[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:4][CH2:3][CH2:1]1
|
Name
|
γ-aluminum oxide
|
Quantity
|
92 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
55.4 g
|
Type
|
reactant
|
Smiles
|
C(#N)CCC1C(CCCC1)=O
|
Name
|
liquid
|
Quantity
|
875 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
525 g
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket)
|
Type
|
WAIT
|
Details
|
there were passed upwardly, per hour
|
Type
|
CUSTOM
|
Details
|
a temperature of 70° C
|
Type
|
CUSTOM
|
Details
|
the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar
|
Type
|
CUSTOM
|
Details
|
a temperature of 120° C
|
Type
|
CUSTOM
|
Details
|
After an on-stream of 3.5 hours the separation and distillation measures as per Example 2
|
Duration
|
3.5 h
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCCC2CCCCC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=O)#[N:2].N.[H][H]>>[NH:2]1[CH:10]2[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:4][CH2:3][CH2:1]1
|
Name
|
γ-aluminum oxide
|
Quantity
|
92 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
55.4 g
|
Type
|
reactant
|
Smiles
|
C(#N)CCC1C(CCCC1)=O
|
Name
|
liquid
|
Quantity
|
875 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
525 g
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket)
|
Type
|
WAIT
|
Details
|
there were passed upwardly, per hour
|
Type
|
CUSTOM
|
Details
|
a temperature of 70° C
|
Type
|
CUSTOM
|
Details
|
the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar
|
Type
|
CUSTOM
|
Details
|
a temperature of 120° C
|
Type
|
CUSTOM
|
Details
|
After an on-stream of 3.5 hours the separation and distillation measures as per Example 2
|
Duration
|
3.5 h
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCCC2CCCCC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=O)#[N:2].N.[H][H]>>[NH:2]1[CH:10]2[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:4][CH2:3][CH2:1]1
|
Name
|
γ-aluminum oxide
|
Quantity
|
92 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
55.4 g
|
Type
|
reactant
|
Smiles
|
C(#N)CCC1C(CCCC1)=O
|
Name
|
liquid
|
Quantity
|
875 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
525 g
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket)
|
Type
|
WAIT
|
Details
|
there were passed upwardly, per hour
|
Type
|
CUSTOM
|
Details
|
a temperature of 70° C
|
Type
|
CUSTOM
|
Details
|
the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar
|
Type
|
CUSTOM
|
Details
|
a temperature of 120° C
|
Type
|
CUSTOM
|
Details
|
After an on-stream of 3.5 hours the separation and distillation measures as per Example 2
|
Duration
|
3.5 h
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCCC2CCCCC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |